Ring-Size Comparison: Synthesis Yield and Physical Properties of 1-Methyl-3-methylenepiperidin-2-one (δ-Lactam) vs. 1-Methyl-3-methylenepyrrolidin-2-one (γ-Lactam)
In a direct head-to-head preparation under identical synthetic methodology, the six-membered δ-lactam 1-methyl-3-methylenepiperidin-2-one (3a) was obtained in 45% yield as a liquid with bp 55–58 °C (0.2 mmHg) and refractive index nD²⁰ 1.5080, while the five-membered γ-lactam analog 1-methyl-3-methylenepyrrolidin-2-one (2a) was obtained in 60% yield with bp 48–49 °C (0.2 mmHg) and nD²⁰ 1.5025 [1]. The lower yield of 3a reflects the different efficiency of the methylenation step on the six-membered N-methylpiperidin-2-one versus N-methylpyrrolidin-2-one precursor. The higher boiling point and refractive index of 3a are consistent with its larger molecular weight (125.17 vs. 111.14 g/mol) and increased polarizability.
| Evidence Dimension | Synthetic yield, boiling point, and refractive index (ring-size dependence) |
|---|---|
| Target Compound Data | 3a (δ-lactam): 45% yield, bp 55–58 °C (0.2 mmHg), nD²⁰ 1.5080, MW 125.17 |
| Comparator Or Baseline | 2a (γ-lactam): 60% yield, bp 48–49 °C (0.2 mmHg), nD²⁰ 1.5025, MW 111.14 |
| Quantified Difference | Yield: –15 percentage points (3a lower); bp: +7–9 °C higher; nD²⁰: +0.0055 higher; MW: +14.03 g/mol |
| Conditions | Synthesis via NaH-mediated methylenation of the parent N-methyl lactam, followed by vacuum distillation; characterization by ¹H NMR (CDCl₃) [1]. |
Why This Matters
Procurement decisions must account for the lower synthetic efficiency of the δ-lactam, as this impacts cost and available batch sizes relative to the more readily prepared γ-lactam analog.
- [1] Rigolet, S.; Mélot, J. M.; Vébrel, J.; Chiaroni, A.; Riche, C. J. Chem. Soc., Perkin Trans. 1, 2000, 1095–1103. (See Experimental section: 3a, bp 55–58 °C, nD²⁰ 1.5080, 45%; 2a, bp 48–49 °C, nD²⁰ 1.5025, 60%.) View Source
